Cas no 1092563-26-2 ((4-Methyl-piperazin-1-yl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-phenyl-methanone)

(4-Methyl-piperazin-1-yl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl-methanone is a boronic ester derivative featuring a piperazine-substituted phenyl methanone core. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and agrochemical applications. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity under mild conditions, while the 4-methyl-piperazine moiety offers potential for further functionalization. Its well-defined structure and high purity make it suitable for precision organic synthesis. The compound is typically handled under inert conditions to preserve its boronic ester integrity, ensuring consistent performance in transition-metal-catalyzed transformations.
(4-Methyl-piperazin-1-yl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-phenyl-methanone structure
1092563-26-2 structure
Product Name:(4-Methyl-piperazin-1-yl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-phenyl-methanone
CAS No:1092563-26-2
MF:C19H29BN2O3
MW:344.256165266037
CID:1005786
Update Time:2025-05-28

(4-Methyl-piperazin-1-yl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-phenyl-methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone,(4-methyl-1-piperazinyl) [ 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ] -
    • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
    • HNFFWAOKXLAPPN-UHFFFAOYSA-N
    • Methanone,(4-methyl-1-piperazinyl) [ 2-methyl-4-(4
    • (4-methyl-piperazin-1-yl)-[2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone
    • (4-Methylpiperazin-1-yl)-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
    • (4-Methyl-piperazin-1-yl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-phenyl-methanone
    • Inchi: 1S/C19H29BN2O3/c1-14-13-15(20-24-18(2,3)19(4,5)25-20)7-8-16(14)17(23)22-11-9-21(6)10-12-22/h7-8,13H,9-12H2,1-6H3
    • InChI Key: HNFFWAOKXLAPPN-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=C(C)C=2)C(N2CCN(C)CC2)=O)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 487
  • Topological Polar Surface Area: 42

(4-Methyl-piperazin-1-yl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-phenyl-methanone Pricemore >>

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